5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl
Description
Systematic IUPAC Nomenclature and Alternative Designations
The compound is formally named 5-chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This designation reflects its core heterocyclic structure:
- 1,3,4-Thiadiazole : A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
- 5-Chloro : A chlorine substituent at the 5-position of the thiadiazole ring.
- 2-Carbaldehyde : An aldehyde functional group (-CHO) at the 2-position.
- Hydrochloride : A hydrochloric acid salt form, indicating the presence of a protonated amine or other basic site paired with a chloride counterion.
Alternative designations include the CAS Registry Number 2241594-43-2 and the supplier code Y11504 . The molecular formula is C₃H₂Cl₂N₂OS , with a molar mass of 185.03 g/mol . The SMILES notation C(=O)C₁=NN=C(S₁)Cl.Cl encapsulates the connectivity of atoms, highlighting the thiadiazole backbone, aldehyde group, and chloride ions.
Table 1: Key Nomenclature and Identifiers
Properties
Molecular Formula |
C3H2Cl2N2OS |
|---|---|
Molecular Weight |
185.03 g/mol |
IUPAC Name |
5-chloro-1,3,4-thiadiazole-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C3HClN2OS.ClH/c4-3-6-5-2(1-7)8-3;/h1H;1H |
InChI Key |
AXGJRFXHQRZOOX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=NN=C(S1)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl typically involves the reaction of 1,3-dichloroacetone with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization and chlorination steps to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiadiazole derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkylamines or arylamines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazole derivatives with various functional groups.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride is in the development of antimicrobial agents. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal activities.
Case Study: Synthesis of Antimicrobial Agents
A study synthesized a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones derived from 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains. The results indicated that certain derivatives showed potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
| Compound Name | Activity | Target Pathogen |
|---|---|---|
| 4,5-dihydropyridazin-3(2H)-one | Potent | Staphylococcus aureus |
| Thiadiazolobutanamide | Moderate | E. coli |
| Pyridazinone Derivatives | Significant | Candida albicans |
Drug Development
The potential of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride extends to drug development, particularly in creating compounds with anticancer and antiparasitic activities.
Case Study: Anticancer and Antiparasitic Properties
Research has highlighted the anticancer properties of thiadiazole derivatives. For instance, a derivative featuring a thiadiazole moiety was identified as a promising candidate for treating leishmaniasis by significantly inhibiting the growth of Leishmania major promastigotes . Additionally, other studies have explored its application in developing anti-trypanosomal agents due to its ability to inhibit Trypanosoma cruzi, the causative agent of Chagas disease .
| Application | Target Disease | Compound |
|---|---|---|
| Anticancer | Leishmaniasis | 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole |
| Antiparasitic | Chagas Disease | Megazol derivative |
Synthesis of Novel Materials
Beyond biological applications, 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hydrochloride serves as an essential building block in synthesizing novel materials with unique properties.
Case Study: Material Science Applications
The compound has been utilized in synthesizing various heterocyclic compounds that exhibit interesting physical and chemical properties. For example, it has been used to create new polymeric materials with enhanced thermal stability and mechanical strength . These materials have potential applications in electronics and coatings.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde hcl involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. For example, it has been shown to interact with cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Electronic Properties
The biological and chemical behavior of 1,3,4-thiadiazole derivatives is heavily influenced by substituents at positions 2 and 5. Key comparisons include:
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
- Substituents : Cyclopropyl (position 5), carbaldehyde (position 2).
- The carbaldehyde retains reactivity for condensation or reduction reactions. Compared to the chloro-substituted target compound, the cyclopropyl group may enhance lipophilicity .
Ethyl 5-Chloro-1,3,4-thiadiazole-2-carboxylate
- Substituents : Chlorine (position 5), ethyl ester (position 2).
- Impact : The ester group (-COOEt) is less reactive than an aldehyde but can undergo hydrolysis to carboxylic acids. The electron-withdrawing chlorine stabilizes the thiadiazole ring, similar to the target compound. This derivative’s molecular weight (192.62 g/mol) is higher than the target’s (186.06 g/mol for the HCl salt) .
2-Chloro-5-(dichloromethyl)-1,3,4-thiadiazole
- Substituents : Chlorine (position 2), dichloromethyl (position 5).
- The melting point (44–46°C) suggests lower crystallinity compared to the target’s hydrochloride salt, which likely has higher thermal stability due to ionic interactions .
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- Substituents: Amino (position 2), 4-chlorophenyl (position 5).
- Impact: The amino group enables hydrogen bonding, improving solubility in polar solvents. The aromatic 4-chlorophenyl substituent may enhance π-π stacking interactions, a feature absent in the aldehyde-substituted target compound .
Structural and Physical Properties
Q & A
Q. What are the standard synthetic routes for 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde HCl, and how are reaction conditions optimized?
The compound is typically synthesized via cyclization or functionalization of pre-existing thiadiazole frameworks. For example, the Vilsmeier-Haack reaction is a common method, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and dimethylformamide (DMF) under reflux (90°C, 3–6 hours) to introduce the aldehyde group . Optimization involves adjusting stoichiometry (e.g., POCl₃ in excess for complete chlorination) and monitoring reaction progress via TLC or HPLC. Post-synthesis, purification is achieved via recrystallization from DMSO/water mixtures (2:1 v/v) .
Q. How is the purity and structural integrity of this compound validated in academic research?
Key analytical methods include:
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and chlorine substituents.
- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of analogous thiadiazole derivatives (e.g., bond angles and torsional parameters) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments). Discrepancies in spectroscopic data should prompt re-examination of synthetic intermediates or solvent residues .
Q. What are the recommended storage conditions to ensure compound stability?
The compound is hygroscopic and light-sensitive. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability tests suggest degradation <5% over 6 months under these conditions. Avoid aqueous solutions unless stabilized with anhydrous solvents (e.g., DMF or DMSO) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 5-Chloro-1,3,4-thiadiazole-2-carbaldehyde HCl in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electrophilic sites by analyzing local electron density and Fukui indices . For instance, the aldehyde carbon and chlorine atom exhibit high electrophilicity, making them prone to nucleophilic attack. Transition-state modeling further reveals energy barriers for specific pathways (e.g., SN² vs. radical mechanisms) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Case study: If NMR shows unexpected splitting in the aldehyde proton, consider:
Q. How does the electronic nature of substituents influence the compound’s bioactivity in drug discovery?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, increasing interactions with biological targets like enzyme active sites.
- Thiadiazole ring modifications (e.g., replacing Cl with CF₃) alter solubility and binding kinetics. In vitro assays (e.g., MIC testing against bacterial strains) combined with molecular docking (e.g., AutoDock Vina) validate these hypotheses .
Q. What mechanistic insights guide the design of 1,3,4-thiadiazole derivatives for catalytic applications?
Studies on analogous compounds show:
- Coordination chemistry : Thiadiazole sulfur atoms act as ligands for transition metals (e.g., Cu²⁺), forming complexes that catalyze cross-coupling reactions.
- Redox activity : The thiadiazole ring participates in electron-transfer processes, enabling applications in photoredox catalysis .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent polarity) for yield improvement .
- Data Validation : Cross-reference crystallographic data (CCDC entries) with experimental results to resolve structural ambiguities .
- Safety Protocols : Follow SDS guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
